FDU-NNEI, chemically known as 1-[(4-fluorophenyl)methyl]-N-naphthalen-1-ylindole-3-carboxamide, is a synthetic cannabinoid that acts as an agonist at cannabinoid receptors. It is classified under synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in cannabis. This compound is notable for its unique structure, which includes a 4-fluorobenzyl group and a naphthalen-1-yl moiety, distinguishing it from other synthetic cannabinoids such as JWH-018 and AM-2201 .
FDU-NNEI is derived from NNEI, where the pentyl side chain has been replaced by a 4-fluorobenzyl group. It falls under the category of synthetic cannabinoids, which are often utilized in research related to the endocannabinoid system and its physiological effects. The compound's CAS number is 1850391-63-7, and its molecular formula is C26H19FN2O .
The synthesis of FDU-NNEI involves a multi-step organic reaction process. Initially, 1H-indole-3-carboxylic acid reacts with 4-fluorobenzyl chloride in the presence of a base to create an intermediate compound, 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid. This intermediate is subsequently reacted with naphthalen-1-amine to yield FDU-NNEI .
The synthesis typically employs large-scale organic synthesis techniques, including automated reactors, to ensure high purity and consistency of the final product. Analytical methods such as liquid chromatography-quadrupole-time-of-flight-mass spectrometry (LC-QTOF-MS) are used to confirm the identity and purity of synthesized compounds .
FDU-NNEI has a complex molecular structure characterized by its specific functional groups. The key components include:
The molecular weight of FDU-NNEI is 394.4 g/mol. Its InChI Key is XYSIFMHZXZATQO-UHFFFAOYSA-N, and it has been identified using various spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy .
FDU-NNEI can undergo several chemical reactions:
The specific products formed depend on the reagents and conditions applied during these reactions .
FDU-NNEI functions primarily as an agonist at cannabinoid receptors type 1 and type 2 (CB1 and CB2), which are integral components of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes such as pain sensation, mood regulation, and appetite control . The interaction with these receptors suggests potential therapeutic applications in managing conditions like chronic pain and neurological disorders.
FDU-NNEI is a solid at room temperature with a specific melting point that varies based on purity and formulation.
These properties indicate that FDU-NNEI has a relatively high molecular weight compared to other cannabinoids, which may influence its pharmacokinetic profile .
FDU-NNEI has several scientific applications:
FDU-NNEI is systematically named as 1-[(4-fluorophenyl)methyl]-N-(naphthalen-1-yl)-1H-indole-3-carboxamide, reflecting its precise chemical structure. The compound's molecular formula is C₂₆H₁₉FN₂O, with a molecular weight of 394.45 g/mol. It belongs to the synthetic cannabinoid class characterized by an indole-3-carboxamide core structure substituted with a 4-fluorobenzyl group at the indole nitrogen and a naphthylamide moiety at the C3 position [9] [2].
Table 1: Nomenclature and Identifiers of FDU-NNEI
Designation Type | Identifier |
---|---|
Systematic Name | 1-[(4-Fluorophenyl)methyl]-N-(naphthalen-1-yl)-1H-indole-3-carboxamide |
Common Aliases | FDU-NNE1, FDU-NNEI, FDU-MN-24 |
CAS Registry Number | 2365471-76-5 |
PubChem CID | 122213806 |
UNII | M5H92FEG4W |
SMILES | FC1=CC=C(CN2C=C(C(=O)NC3=CC=CC4=C3C=CC=C4)C5=CC=CC=C25)C=C1 |
InChIKey | XYSIFMHZXZATQO-UHFFFAOYSA-N |
The compound is predominantly recognized in scientific literature and regulatory documents under the abbreviations FDU-NNEI and FDU-MN-24. These designations lack standardized chemical rationale and instead reflect internal coding systems used by clandestine laboratories or early research distributors. The "FDU" prefix does not correspond to any academic or chemical nomenclature convention, while "NNEI" references its structural relationship to the earlier synthetic cannabinoid NNEI (Naphthalen-1-yl-(1-pentylindol-3-yl)methanone) [2] [9].
The core scaffold consists of three interconnected aromatic systems: a fluorinated phenyl ring, an indole ring, and a naphthalene group. This arrangement facilitates interaction with cannabinoid receptors while conferring metabolic stability. The terminal naphthyl group serves as a bulky hydrophobic domain critical for receptor binding affinity, while the fluorobenzyl moiety enhances lipid solubility and bioavailability [9].
FDU-NNEI emerged during a significant evolutionary phase in designer cannabinoid development (2013-2015), characterized by rapid structural diversification to circumvent regulatory controls. This period witnessed a strategic shift from earlier JWH-type aminoalkylindoles toward carboxamide-based scaffolds, motivated by the scheduling of pentylindole derivatives like JWH-018 and AM-2201. Japanese forensic researchers first identified FDU-NNEI in illicit herbal products during systematic surveillance of online drug markets between January and July 2014, alongside structurally related compounds including FDU-PB-22 and NNEI indazole analogs [3] [6].
Table 2: Emergence Timeline of FDU-NNEI and Related Compounds
Time Period | Development Milestone |
---|---|
Pre-2010 | Dominance of 1st-generation aminoalkylindoles (JWH series) and cyclohexylphenols |
2011-2013 | Emergence of carboxamide scaffolds (APINACA/AKB-48, ADB-FUBINACA) |
Early 2014 | Synthesis of NNEI derivatives including FDU-NNEI by clandestine chemists |
Mid-2014 | First identification in Japanese herbal products (Product B) |
Late 2014 | Regulatory control in Japan as a "Designated Substance" |
The compound's development represents a deliberate structural modification of NNEI (also known as MN-24), where the pentyl chain was replaced by a 4-fluorobenzyl group. This modification exploited structure-activity relationship knowledge indicating that bulky N-alkyl substituents could enhance CB1 receptor binding while avoiding molecular features covered by existing drug laws. The strategic incorporation of fluorine—a bioisosteric element rarely present in scheduled compounds—further exemplified deliberate design for legal evasion [3] [6].
International regulatory responses followed rapidly, with Japan controlling FDU-NNEI under its Pharmaceutical Affairs Law by late 2014. Subsequent scheduling occurred in multiple jurisdictions:
This pattern exemplifies the "cat-and-mouse" dynamic between illicit manufacturers implementing structural modifications and regulatory agencies responding with updated controlled substance lists.
Academic investigation of FDU-NNEI has centered primarily on analytical characterization, metabolic profiling, and regulatory science, with limited studies addressing its pharmacological mechanisms. The absence of targeted therapeutic development distinguishes it from earlier synthetic cannabinoids like nabilone or dronabinol, positioning it exclusively within forensic and public health research domains [3] [6].
Analytical Research: Pioneering work by Uchiyama et al. (2015) established identification protocols using orthogonal techniques:
Isolation from complex herbal matrices was achieved through sequential extraction, silica gel chromatography (hexane/ethyl acetate gradients), and ODS column chromatography (water/methanol systems), yielding purified compound for structural elucidation. These protocols enabled detection in products containing multiple synthetic cannabinoids at concentrations as low as 0.1 mg/g plant material [6].
Metabolic Research: While comprehensive metabolic studies remain lacking, researchers have identified a critical concern: potential enzymatic hydrolysis of the carboxamide bond could release 1-naphthylamine, a documented human carcinogen (Group 1 classification by IARC). This hypothesis draws from demonstrated metabolic pathways of structurally analogous compounds like APINACA, which liberate amantadine upon hydrolysis. Research priorities now include in vitro characterization of hydrolytic enzymes (amidases) responsible for this biotransformation [2] [6].
Research Gaps: Significant knowledge deficits persist in:
Table 3: Current Academic Research Priorities for FDU-NNEI
Research Domain | Key Questions | Methodological Approaches |
---|---|---|
Analytical Chemistry | Detection in polydrug mixtures; differentiation from isomers | High-resolution LC-QTOF-MS; NMR crystallography |
Metabolic Toxicology | 1-Naphthylamine liberation kinetics; interspecies differences | Human hepatocyte incubation; recombinant enzyme assays |
Receptor Pharmacology | CB1/CB2 binding kinetics; functional selectivity | Radioligand displacement; GTPγS binding assays |
Regulatory Science | Precursor chemical tracking; international classification | Supply chain analysis; legal framework comparisons |
The compound's primary research utility currently lies in its role as a chemical marker for tracking the evolution of designer cannabinoids and evaluating analytical detection frameworks. Forensic publications consistently document its presence alongside emerging cathinones (e.g., dimethoxy-α-PHP) and phenethylamines (e.g., N-OH-EDMA), establishing it as an indicator substance for monitoring the diversification of illegal synthetic drug markets [3] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3